chemical structure and properties of tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate
chemical structure and properties of tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted piperazines are a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics. Their unique physicochemical properties allow for the fine-tuning of solubility, basicity, and receptor binding interactions, making them a privileged scaffold in drug design. This guide focuses on tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate (CAS: 1359656-07-7), a versatile building block for creating novel, asymmetrically substituted piperazine derivatives. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to provide a comprehensive resource on the molecular profile, synthesis, characterization, and strategic application of this valuable intermediate. We will explore robust synthetic strategies, delve into the nuances of analytical characterization, and discuss its potential in developing next-generation therapeutics, all while emphasizing the safety and handling protocols essential for laboratory practice.
The Strategic Value of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in drug molecules is not coincidental; it offers a unique combination of advantages that medicinal chemists leverage to optimize drug candidates.[1] The piperazine core can significantly enhance the pharmacological profile of a molecule by:
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Modulating Physicochemical Properties: The two nitrogen atoms provide sites for hydrogen bonding, which can improve aqueous solubility and bioavailability. Furthermore, they allow for precise control over the acid-base balance (pKa), which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[1]
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Improving Potency and Selectivity: The defined chair-like conformation of the piperazine ring can act as a rigid scaffold, presenting substituents to a biological target in a specific orientation. This can lead to higher-affinity binding and improved selectivity for the target receptor or enzyme.
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Serving as a Versatile Synthetic Hub: The secondary amines of the piperazine ring are readily functionalized, allowing for the introduction of diverse chemical groups to explore the structure-activity relationship (SAR) of a compound series.
The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens, as seen in the title compound, is a key strategic choice. It deactivates one nitrogen, allowing for selective functionalization of the other, thereby enabling the controlled construction of complex, asymmetrically substituted molecules.
Molecular Profile of tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate
A thorough understanding of the fundamental properties of a building block is the first step in its effective application.
Chemical Structure and Identifiers
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IUPAC Name: tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate
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CAS Number: 1359656-07-7[2]
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Molecular Formula: C₁₂H₂₄N₂O₃[3]
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Structure:
(Note: Image is a representation)
Physicochemical Properties
The properties of this intermediate are crucial for planning reactions, purification, and formulation work. The data below combines available information with predicted values to provide a working profile.
| Property | Value | Source |
| Molecular Weight | 244.18 g/mol | PubChemLite (Monoisotopic)[3] |
| Predicted XLogP3 | 0.7 | PubChemLite[3] |
| Physical Form | Solid, semi-solid, or liquid | Vendor Data[4] |
| Predicted Collision Cross Section (CCS) | [M+H]⁺: 161.2 Ų | PubChemLite[3] |
| [M+Na]⁺: 165.3 Ų | PubChemLite[3] |
Synthetic Strategies and Characterization
Overview of Common Synthetic Routes
The construction of asymmetrically substituted piperazines can be approached from several angles. A retrosynthetic analysis suggests pathways involving either building the ring system or modifying a pre-existing piperazine core.
Caption: Key retrosynthetic strategies for substituted piperazines.
Exemplary Protocol: Synthesis via Pyrazine Reduction
One powerful method for creating substituted piperazines involves the hydrogenation of a pyrazine precursor. This approach was successfully used to synthesize the related compound, 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate.[1] This protocol serves as a self-validating system, demonstrating a viable, multi-step workflow.
Objective: To provide a field-proven, step-by-step methodology analogous to what would be required for the title compound.
Step 1: Esterification of Pyrazine-2-carboxylic acid
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Cool a mixture of pyrazine-2-carboxylic acid (1.0 eq) in methanol (MeOH, ~3-4 mL per gram) to 0-10 °C.
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Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise, maintaining the temperature. Causality: SOCl₂ reacts with MeOH to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid, making it highly electrophilic for esterification.
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Allow the mixture to warm to room temperature and stir overnight.
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Concentrate the reaction under reduced pressure.
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Neutralize the residue carefully with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (EtOAc).
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Combine the organic phases and concentrate to yield the methyl pyrazine-2-carboxylate intermediate.
Step 2: Hydrogenation of the Pyrazine Ring
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Dissolve the methyl pyrazine-2-carboxylate intermediate (1.0 eq) in MeOH.
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Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
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Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at elevated pressure (~50 psi) and stir overnight. Causality: The palladium surface catalyzes the addition of hydrogen across the double bonds of the aromatic pyrazine ring, reducing it to the saturated piperazine ring.
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Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
Step 3: Boc-Protection
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Dissolve the resulting piperazine intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM).
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Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq).
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Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). Causality: The Boc anhydride is an electrophile that reacts with the more nucleophilic secondary amine of the piperazine. The base neutralizes the acid byproduct.
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Purify the final product using column chromatography to yield the desired N-Boc protected piperazine.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard suite of analytical techniques is employed for this purpose.
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Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides a rapid confirmation of the molecular weight of the product.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition of the molecule. For the title compound, one would expect to find a protonated molecular ion [M+H]⁺ at m/z 245.1860, corresponding to the formula C₁₂H₂₅N₂O₃⁺.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.
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Expected ¹H NMR Signals: While experimental data is unavailable, we can predict the key signals for the title compound based on its structure:
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~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
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~2.5-3.8 ppm (multiplets, ~9H): A complex region corresponding to the seven protons on the piperazine ring and the two protons of the -CH₂- adjacent to the ring.
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~3.35 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.
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~3.60 ppm (triplet, 2H): The two protons of the -CH₂- adjacent to the methoxy group.
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Safety, Handling, and Storage
Proper handling of chemical intermediates is essential for laboratory safety. Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate has several associated hazards that require appropriate precautions.
GHS Hazard Information
| Hazard Class | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | - | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | Notified C&L[2] |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation | Notified C&L[2] |
| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage | Notified C&L[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336: May cause drowsiness or dizziness | Notified C&L[2] |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.
Engineering Controls:
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Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.
Handling Procedures:
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Avoid contact with skin, eyes, and clothing.[4]
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Wash hands thoroughly after handling.
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Keep away from sources of ignition.
Storage Conditions:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
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For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]
Conclusion
Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate represents a valuable and strategically designed building block for modern drug discovery. Its pre-installed Boc protecting group and asymmetrically placed methoxyethyl side chain provide a clear pathway for the synthesis of novel and complex molecular architectures. While specific applications in named clinical candidates are not yet in the public domain, the foundational importance of the substituted piperazine scaffold is well-established. By understanding its physicochemical properties, employing robust synthetic strategies analogous to those presented, and adhering to strict safety protocols, researchers can effectively leverage this compound to explore new chemical space and develop innovative therapeutics for a wide range of diseases.
References
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PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
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NextSDS. tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate — Chemical Substance Information. [Link]
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PubChemLite. Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate (C12H24N2O3). [Link]
